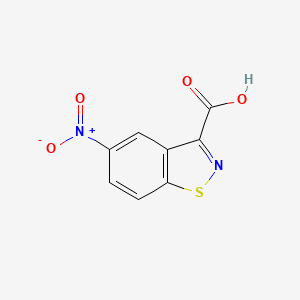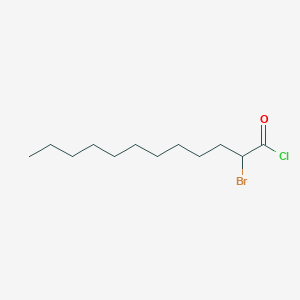
Estrone Sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estrone Sulfamate typically involves the reaction of estrone with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Estrone Sulfamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives with additional oxygen-containing functional groups, while reduction can produce estradiol derivatives.
Applications De Recherche Scientifique
Estrone Sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of enzyme inhibition, particularly steroid sulfatase, to understand its role in estrogen metabolism.
Medicine: Investigated for its potential in cancer therapy, especially in hormone-dependent cancers such as breast cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of Estrone Sulfamate involves the inhibition of steroid sulfatase. This enzyme is responsible for the hydrolysis of sulfate esters of steroids, which is a key step in the metabolism of estrogens. By inhibiting this enzyme, the compound reduces the levels of active estrogens, thereby exerting its effects. The molecular targets include the active site of steroid sulfatase, where the sulfamate group forms a covalent bond with the enzyme, leading to its inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estrone: A naturally occurring estrogen that is structurally similar but lacks the sulfamate group.
Estradiol: Another estrogen with a similar core structure but different functional groups.
Estrone sulfate: The sulfate ester of estrone, which is a substrate for steroid sulfatase.
Uniqueness
The uniqueness of Estrone Sulfamate lies in its potent inhibition of steroid sulfatase. This property makes it a valuable tool in research and potential therapeutic applications, particularly in the context of hormone-dependent cancers.
Propriétés
Formule moléculaire |
C18H23NO4S |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfamate |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22) |
Clé InChI |
RVKFQAJIXCZXQY-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 9-chloro-1-(4,6-dimethoxy-2-methylpyrimidin-5-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-6-carboxylate](/img/structure/B8676626.png)
